4-(2,3-Dimethoxyphenyl)butan-1-amine
Description
4-(2,3-Dimethoxyphenyl)butan-1-amine is a substituted phenethylamine derivative featuring a butan-1-amine chain attached to a phenyl ring substituted with methoxy groups at the 2- and 3-positions.
Key structural features include:
- Phenyl ring: Substituted with two methoxy (-OCH₃) groups at ortho (2-) and meta (3-) positions.
- Side chain: A four-carbon aliphatic chain terminating in a primary amine (-NH₂).
- Molecular formula: Presumed to be C₁₂H₁₉NO₂ (based on analogs like 1-(3,4-dimethoxyphenyl)butan-2-amine ).
This compound shares structural similarities with psychoactive phenethylamines (e.g., 2C-D analogs) and bioactive intermediates used in medicinal chemistry. Its methoxy substituents likely influence electronic properties (e.g., electron-donating effects) and steric interactions, impacting receptor binding or synthetic reactivity .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-14-11-8-5-7-10(12(11)15-2)6-3-4-9-13/h5,7-8H,3-4,6,9,13H2,1-2H3 |
InChI Key |
XVOAZGBYPOUHPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2,3-dimethoxyphenylbutanone. This process typically involves the following steps:
Formation of the Intermediate: The starting material, 2,3-dimethoxyphenylbutanone, is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Reductive Amination: The intermediate imine or iminium ion formed in the first step is then reduced to the corresponding amine, yielding 4-(2,3-Dimethoxyphenyl)butan-1-amine.
Industrial Production Methods
Industrial production of 4-(2,3-Dimethoxyphenyl)butan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.
Medicine: Research into its potential therapeutic effects, particularly in the context of neurological disorders and as a monoamine oxidase inhibitor.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine oxidase inhibitor, which prevents the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, potentially affecting mood, cognition, and behavior .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 4-(2,3-Dimethoxyphenyl)butan-1-amine with key analogs:
*Molecular weight extrapolated from analogs.
Pharmacological and Functional Differences
- Methoxy vs. Halogen Substituents: Methoxy groups (e.g., in 4-(2,3-Dimethoxyphenyl)butan-1-amine) enhance lipophilicity and may facilitate interactions with serotonin or dopamine receptors, as seen in 2C-D analogs .
Amine Position and Substitution :
- 3,4-Dimethoxy substitution (as in 1-(3,4-dimethoxyphenyl)butan-2-amine) may offer better π-stacking interactions in receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
